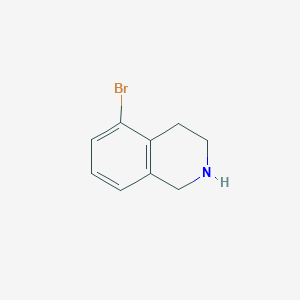

5-Bromo-1,2,3,4-tetrahydroisoquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCCDTQAIOPIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510738 | |

| Record name | 5-Bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81237-69-6 | |

| Record name | 5-Bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 5 Bromo 1,2,3,4 Tetrahydroisoquinoline and Its Derivatives

Classical and Established Methodologies for Tetrahydroisoquinoline Ring System Construction

The construction of the core tetrahydroisoquinoline ring system can be achieved through several well-established and versatile synthetic reactions. These methods provide a foundation for the synthesis of a wide range of substituted analogs.

Pictet-Spengler Condensation and its Variants for Substituted Tetrahydroisoquinolines

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines. patsnap.comorgsyn.org This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an imine, which then undergoes an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline ring system. researchgate.net The reaction, first reported in 1911, has been extensively developed to allow for the synthesis of a diverse array of substituted tetrahydroisoquinolines. patsnap.com

The versatility of the Pictet-Spengler reaction is enhanced through its numerous variants, which allow for the introduction of substituents at various positions of the tetrahydroisoquinoline core. The choice of both the β-arylethylamine and the carbonyl component dictates the substitution pattern of the final product. For instance, using a substituted phenylethylamine will result in a correspondingly substituted tetrahydroisoquinoline. Similarly, the use of different aldehydes or ketones allows for the introduction of a substituent at the C-1 position. Lewis acids can also be employed to catalyze the reaction, sometimes leading to improved yields and milder reaction conditions. mdpi.com

Bischler-Napieralski Cyclization Followed by Reduction for Tetrahydroisoquinoline Synthesis

Another classical and widely employed method for the synthesis of the tetrahydroisoquinoline skeleton is the Bischler-Napieralski cyclization. smolecule.comthieme.de This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline (B110456) intermediate. smolecule.comthieme.de

This dihydroisoquinoline can then be readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084). Common reducing agents for this transformation include sodium borohydride (NaBH₄) and catalytic hydrogenation. The Bischler-Napieralski reaction is particularly useful for the synthesis of 1-substituted tetrahydroisoquinolines, as the substituent is introduced via the acyl group of the starting amide. The reaction proceeds through an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the electrophilic nitrilium ion generated in situ. smolecule.com

| Reaction | Starting Materials | Intermediate | Product | Key Reagents |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Iminium ion | 1,2,3,4-Tetrahydroisoquinoline | Protic or Lewis Acid |

| Bischler-Napieralski | β-arylethylamide | 3,4-Dihydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline | POCl₃, P₂O₅ (cyclization); NaBH₄, H₂/Pd (reduction) |

Targeted Synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinoline

The synthesis of this compound can be approached through two primary strategies: construction of the tetrahydroisoquinoline ring from a pre-brominated starting material, or direct bromination of the pre-formed tetrahydroisoquinoline scaffold.

Direct Bromination Approaches for Regioselective this compound Synthesis

Direct bromination of the 1,2,3,4-tetrahydroisoquinoline ring system presents a potentially efficient route to the 5-bromo derivative. However, achieving regioselectivity is a critical challenge due to the presence of multiple reactive sites on the aromatic ring.

The introduction of a bromine atom onto the aromatic ring of tetrahydroisoquinoline is achieved through an electrophilic aromatic substitution (EAS) reaction. In this reaction, an electrophilic bromine species attacks the electron-rich benzene (B151609) ring. The amino group in the tetrahydroisoquinoline ring is an activating group, directing incoming electrophiles to the ortho and para positions. In the case of 1,2,3,4-tetrahydroisoquinoline, the positions ortho and para to the activating fused amine are C-5, C-7, and C-8a (a bridgehead carbon, not typically substituted). Therefore, direct bromination can potentially lead to a mixture of 5-bromo and 7-bromo isomers.

However, the regioselectivity of the bromination can be influenced by several factors, including the reaction conditions and the nature of the brominating agent. For instance, the direct bromination of isoquinoline (B145761) itself using N-bromosuccinimide (NBS) in concentrated sulfuric acid has been shown to produce 5-bromoisoquinoline with good selectivity. This can subsequently be reduced to this compound. This method highlights the potential for achieving C-5 selectivity even in the parent heterocyclic system.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of aromatic compounds. nih.govresearchgate.net It serves as a source of electrophilic bromine, often activated by an acid catalyst. The use of NBS offers several advantages over molecular bromine (Br₂), including easier handling and often improved regioselectivity. nih.gov

Multi-step Synthetic Routes to this compound Derivatives from Precursors

The synthesis of this compound and its derivatives often involves multi-step pathways starting from readily available precursors. These routes are designed to build the tetrahydroisoquinoline core with the desired bromine substitution pattern.

A common and effective strategy for constructing the this compound scaffold is through the cyclization of appropriately substituted brominated phenylethylamine derivatives. This approach leverages the nucleophilic character of the amino group to form the heterocyclic ring via an intramolecular reaction.

One such method begins with o-bromophenylethylamine as the starting material. This precursor undergoes a reaction with benzyl (B1604629) chloroformate in an alkaline environment to yield benzyl o-bromophenylethylamine formate. This intermediate is then subjected to a cyclization reaction with glyoxylic acid under acidic catalysis. The resulting product, 5-bromo-2-(benzyloxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, is then deprotected via palladium-carbon catalytic hydrogenation to afford this compound-1-carboxylic acid patsnap.com.

The Bischler-Napieralski reaction is another widely used cyclization method. This reaction involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate. This intermediate is subsequently reduced to the corresponding tetrahydroisoquinoline nih.gov. The success of this intramolecular electrophilic aromatic substitution is often enhanced by the presence of electron-donating groups on the phenyl ring nih.gov.

The Pictet-Spengler reaction provides an alternative pathway, particularly for the synthesis of more complex derivatives. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. This method has been instrumental in the synthesis of various tetrahydroisoquinoline alkaloids acs.orgnih.gov.

| Starting Material | Reagents | Key Intermediate | Final Product |

| o-Bromophenylethylamine | 1. Benzyl chloroformate 2. Glyoxylic acid, H+ 3. H2, Pd/C | 5-Bromo-2-(benzyloxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | This compound-1-carboxylic acid |

| N-acyl-β-phenylethylamine | Dehydrating agent (e.g., POCl3), then reducing agent (e.g., NaBH4) | 3,4-Dihydroisoquinoline derivative | 1,2,3,4-Tetrahydroisoquinoline derivative |

| β-Arylethylamine | Aldehyde or ketone, H+ | Iminium ion | 1,2,3,4-Tetrahydroisoquinoline derivative |

This table summarizes common cyclization strategies for synthesizing the tetrahydroisoquinoline core from phenylethylamine precursors.

Reductive amidation offers a versatile approach to the synthesis of this compound derivatives. This strategy typically involves the formation of an imine or a related intermediate, which is then reduced and cyclized in a subsequent step.

A notable example involves the lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and a one-pot reductive amination to construct the tetrahydroisoquinoline ring. The tert-butyl group is subsequently removed to yield the final product tandfonline.com. This method provides a convenient route to substituted tetrahydroisoquinolines tandfonline.com.

In another approach, N-aryl-1,2,3,4-tetrahydroisoquinolines can be synthesized from ortho-brominated aromatic aldehydes and primary aromatic amines. These starting materials undergo condensation under reductive conditions to form N-aryl 2-bromobenzylamines. The subsequent introduction of a C-3/C-4 unit is achieved through a Suzuki coupling with 2-ethoxyvinyl pinacolboronate. The final cyclization is accomplished via an intramolecular reductive amination using triethylsilane and trifluoroacetic acid thieme-connect.com.

The Petasis reaction, a multicomponent reaction, has also been employed in the synthesis of N-benzylated aminoacetaldehyde acetals, which are key precursors for more complex tetrahydroisoquinoline structures nih.gov.

| Precursors | Key Steps | Product Type |

| 2-Methylarylidene-tert-butylamines | Lithiation, formylation, one-pot reductive amination, deprotection | Substituted 1,2,3,4-tetrahydroisoquinolines |

| ortho-Brominated aromatic aldehydes, primary aromatic amines | Reductive amination, Suzuki coupling, intramolecular reductive amination | N-Aryl-1,2,3,4-tetrahydroisoquinolines |

| Aminoacetaldehyde acetal, aldehydes | Petasis reaction | N-Benzylated aminoacetaldehyde acetals |

This table outlines various reductive amidation and related strategies for the synthesis of tetrahydroisoquinoline derivatives.

Asymmetric Synthesis of Chiral this compound Derivatives

The development of asymmetric methods to produce enantiomerically pure this compound derivatives is of significant interest due to the prevalence of chiral tetrahydroisoquinolines in biologically active molecules mdpi.com.

One strategy involves the use of chiral auxiliaries. For instance, the alkylation of α-alkylarylacetic acid amides employing (S,S)-(+)-pseudoephedrine as a chiral inductor can be a key step. This is followed by a Friedel−Crafts acylation, stereocontrolled reductive amination, and a Pictet−Spengler cyclization to yield the desired chiral tetrahydroisoquinolines with high enantioselectivity acs.org.

Catalytic asymmetric synthesis provides a more atom-economical approach. This includes methods like asymmetric hydrogenation, transfer hydrogenation, and reductive amination using chiral catalysts. Both transition-metal catalysts and organocatalysts have been successfully employed to achieve high enantioselectivity in the synthesis of chiral tetrahydroisoquinolines mdpi.com. For example, chiral primary amine catalysts have been used in the enantioselective [3 + 2] 1,3-dipolar cycloaddition of allyl alkyl ketones with C,N-cyclic azomethine imines to construct tetrahydroisoquinoline derivatives with high diastereo- and enantioselectivities nih.gov.

A method for preparing (S)-5-bromo-1,2,3,4-tetrahydro-N-Boc-isoquinoline-1-carboxylic acid involves induced resolution. After the initial synthesis of the racemic carboxylic acid, a resolving agent is used to separate the desired (S)-enantiomer, which is then protected with a Boc group patsnap.com.

| Method | Key Feature | Outcome |

| Chiral Auxiliary | Use of (S,S)-(+)-pseudoephedrine | High enantioselectivity in the final product |

| Catalytic Asymmetric Synthesis | Chiral transition-metal or organocatalysts | Enantiomerically enriched tetrahydroisoquinolines |

| [3 + 2] 1,3-Dipolar Cycloaddition | Chiral primary amine catalysis | High diastereo- and enantioselectivities |

| Induced Resolution | Separation of enantiomers | Isolation of the desired (S)-enantiomer |

This table summarizes different approaches to the asymmetric synthesis of chiral this compound derivatives.

Catalytic Hydrogenation and Reduction Methods for Isoquinoline Precursors to this compound

The reduction of the isoquinoline core is a direct and efficient method for the synthesis of this compound. Catalytic hydrogenation and other reduction methods are commonly employed for this transformation.

Copper-Catalyzed Transfer Hydrogenation of Isoquinolines

Copper-catalyzed transfer hydrogenation has emerged as a valuable method for the reduction of isoquinolines under mild conditions. An efficient system utilizes an oxazaborolidine–BH3 complex as the hydrogen source in the presence of a copper catalyst. This method has been successfully applied to a broad range of isoquinoline substrates, affording the corresponding tetrahydroisoquinolines in good yields nih.govacs.orgacs.orgnih.gov. The reaction is believed to proceed through the formation of an active copper catalytic species, which coordinates with the isoquinoline, followed by a 1,2-addition and isomerization to yield the reduced product acs.org. This approach has been used in the synthesis of biologically active tetrahydroisoquinoline alkaloids nih.govacs.orgacs.orgnih.gov.

Palladium-Catalyzed Cyclization in this compound Synthesis

Palladium catalysts play a crucial role in several synthetic strategies for this compound and its derivatives, often in cyclization reactions that form the core heterocyclic structure.

An efficient synthesis of 1,2,3,4-tetrahydroisoquinolines involves a palladium-catalyzed cyclization of ortho-bromophenethyl tosylamides with aryl N-tosylhydrazones. The reaction is thought to proceed via oxidative addition of palladium to the aryl bromide, followed by carbene insertion and cyclization bohrium.com. This method is notable for its high efficiency and good yields bohrium.com.

Palladium on carbon (Pd/C) has been used as a catalyst for intramolecular dehydrogenative C(sp3)–H amidation to synthesize isoindolinones, a related class of compounds. This process is noteworthy as it does not require an external oxidant nih.govrsc.org.

Furthermore, palladium-catalyzed intramolecular cyclization of 2-alkylbenzaldoximes has been reported for the synthesis of 3,4-dihydroisoquinoline N-oxides, which can be further reduced to the corresponding tetrahydroisoquinolines researchgate.net.

| Catalytic Method | Catalyst System | Key Transformation |

| Copper-Catalyzed Transfer Hydrogenation | Cu(CF3SO3)2 / oxazaborolidine–BH3 complex | Reduction of isoquinoline to tetrahydroisoquinoline |

| Palladium-Catalyzed Cyclization | Pd catalyst (e.g., Pd(OAc)2, Pd/C) | Formation of the tetrahydroisoquinoline ring from acyclic precursors |

This table highlights key catalytic hydrogenation and cyclization methods for the synthesis of the this compound scaffold.

Multicomponent Reactions for Diversified Tetrahydroisoquinoline Structures, including Brominated Analogs

Multicomponent reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. mdpi.com These reactions are distinguished by their pot, atom, and step economy (PASE), making them powerful tools in diversity-oriented synthesis and for the construction of complex molecular scaffolds from simple precursors. mdpi.com For the synthesis of tetrahydroisoquinolines (THIQs), including brominated analogs like this compound, MCRs offer a streamlined approach to generate structural diversity.

One of the most prominent MCRs utilized in this context is the Ugi four-component reaction (Ugi-4CR). The classic Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce highly diverse peptidic structures. nih.govresearchgate.net A variation of this, the Ugi-azide reaction, substitutes the carboxylic acid with an azide (B81097), such as trimethylsilyl azide (TMSN₃), to yield 1,5-disubstituted 1H-tetrazoles. nih.gov

Research Findings: Ugi-Azide Reaction for Brominated Precursor Synthesis

A study detailed the synthesis of a key intermediate using a Ugi-azide four-component reaction. The reaction combined a brominated aromatic aldehyde with an amine, an azide, and an isocyanide. The specific components and conditions are outlined in the table below.

| Reactant | Role | Molar Equivalent |

| 2-Bromobenzaldehyde | Aldehyde | 1 |

| Allylamine hydrochloride | Amine | 1 |

| Trimethylsilyl azide | Azide Source | 1 |

| tert-Butyl isocyanide | Isocyanide | 1 |

| Solvent/Base | ||

| Methanol (MeOH) | Solvent | - |

| Triethylamine (B128534) (Et₃N) | Base | 1.5 |

| Conditions | ||

| Temperature | 40 °C | |

| Time | 24 h | |

| Result | ||

| Yield of Adduct | 92% | |

| Data derived from a study on the one-pot synthesis of heterocyclic systems containing a tetrahydroisoquinoline motif. nih.gov |

This high-yield reaction demonstrates the effectiveness of the Ugi MCR in assembling complex, brominated molecules that are direct precursors to the tetrahydroisoquinoline skeleton.

Another significant MCR is the Passerini three-component reaction (P-3CR). This reaction involves a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to directly form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgmdpi.com The Passerini reaction is valued in combinatorial chemistry for its ability to generate diverse molecular libraries rapidly. wikipedia.org Its application allows for the creation of a wide array of functionalized molecules that can serve as building blocks for more complex heterocyclic systems.

Other MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, have also been employed in the synthesis of related fused-isoquinoline structures. beilstein-journals.org Research in this area has shown that the position of substituents, such as a bromine atom, on the reacting components can have a significant electronic impact on the feasibility and outcome of subsequent cyclization steps. beilstein-journals.org

Functionalization and Derivatization of the 5 Bromo 1,2,3,4 Tetrahydroisoquinoline Scaffold

Chemical Transformations at the Bromine Atom of 5-Bromo-1,2,3,4-tetrahydroisoquinoline

The bromine atom at the C-5 position is a key handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions, as direct nucleophilic substitution on the aryl bromide is generally challenging.

Direct nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to proceed efficiently, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.comnih.gov In the case of this compound, the benzene (B151609) ring is not sufficiently electron-deficient to facilitate facile substitution of the bromine atom by common nucleophiles under standard SNAr conditions. Consequently, this pathway is less common for the functionalization of this specific scaffold, and more robust metal-catalyzed methods are generally employed.

Palladium-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds, and they represent the primary strategy for modifying the C-5 position of the this compound core. vulcanchem.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species (like a boronic acid or ester) with an organohalide. wikipedia.orgorganic-chemistry.org The bromine atom at C-5 serves as an excellent electrophilic partner for this transformation. The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. nih.govlibretexts.org This method allows for the introduction of a wide array of aryl, heteroaryl, and vinyl groups at the C-5 position, significantly expanding the structural diversity of the tetrahydroisoquinoline derivatives.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. wikipedia.orglibretexts.org The C-5 bromine atom can be coupled with various primary or secondary amines using a palladium catalyst, a suitable phosphine ligand, and a base. chemeurope.comacsgcipr.org This provides a direct route to 5-amino-substituted tetrahydroisoquinoline derivatives, which are valuable intermediates in drug discovery. vulcanchem.com

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Resulting Structure |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Phenyl-1,2,3,4-tetrahydroisoquinoline |

| Suzuki-Miyaura | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 5-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline |

| Suzuki-Miyaura | Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 5-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline |

| Buchwald-Hartwig | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | 5-(Morpholin-4-yl)-1,2,3,4-tetrahydroisoquinoline |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | 5-(Phenylamino)-1,2,3,4-tetrahydroisoquinoline |

Modifications at the Nitrogen Atom of this compound

The secondary amine (N-2) of the tetrahydroisoquinoline ring is a nucleophilic center that can be readily functionalized through various reactions, including alkylation, acylation, and the introduction of protecting groups. vulcanchem.com

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or via reductive amination with aldehydes or ketones. These reactions introduce alkyl substituents onto the nitrogen, which can modulate the compound's steric and electronic properties.

N-Acylation: Acylation of the secondary amine is readily achieved using acylating agents like acyl chlorides or anhydrides in the presence of a base. nih.gov This transformation converts the amine into an amide, which can alter the molecule's biological activity and metabolic stability. N-acylated tetrahydroisoquinolines are key intermediates in the synthesis of various natural products and pharmacologically active compounds. rsc.org

| Transformation | Reagent | Base (if applicable) | Functional Group Introduced |

| N-Alkylation | Methyl iodide (CH₃I) | K₂CO₃ | N-Methyl (-CH₃) |

| N-Alkylation | Benzyl bromide (BnBr) | Et₃N | N-Benzyl (-CH₂Ph) |

| N-Acylation | Acetyl chloride (CH₃COCl) | Pyridine (B92270) | N-Acetyl (-COCH₃) |

| N-Acylation | Benzoyl chloride (PhCOCl) | Pyridine | N-Benzoyl (-COPh) |

| N-Sulfonylation | Tosyl chloride (TsCl) | Pyridine | N-Tosyl (-SO₂C₇H₇) |

In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the secondary amine to prevent unwanted side reactions. vulcanchem.com This is achieved by introducing a protecting group, which can be selectively removed later in the synthetic sequence.

Boc Protection: The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups. jk-sci.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate. fishersci.co.uk The resulting N-Boc protected compound, 2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline, is stable to a wide range of reaction conditions, including those used for many cross-coupling reactions. vulcanchem.comchemicalbridge.co.uk

Boc Deprotection: The Boc group is valued for its ease of removal under acidic conditions. fishersci.co.uk Treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in dioxane, efficiently cleaves the carbamate (B1207046) to regenerate the free amine. acsgcipr.orgsigmaaldrich.com This orthogonality allows for selective deprotection without affecting other acid-labile or base-labile groups that may be present in the molecule.

Derivatization at Other Positions of the Tetrahydroisoquinoline Ring System

Beyond modifications at the bromine and nitrogen atoms, the tetrahydroisoquinoline scaffold can be functionalized at other positions, most notably at the C-1 carbon. The C-1 position is benzylic and adjacent to the nitrogen atom, making it susceptible to oxidative functionalization, especially when the nitrogen is protected as a carbamate or amide.

This transformation often proceeds through the formation of an N-acyliminium ion intermediate. mdpi.com The nitrogen-protecting group (e.g., Boc, Cbz, or an acyl group) stabilizes this reactive intermediate. frontiersin.org The iminium ion can then be trapped by a variety of nucleophiles, leading to the introduction of a substituent at the C-1 position. semanticscholar.org

For instance, metal-free oxidative C-H functionalization using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can generate the iminium ion, which subsequently reacts with nucleophiles such as cyanide sources (e.g., (n-Bu)₃SnCN) to yield α-cyano derivatives. mdpi.comresearchgate.net Similarly, this strategy can be used for aza-Henry reactions (using nitromethane (B149229) as the nucleophile) or to introduce other carbon-based groups. acs.org This method provides a powerful tool for elaborating the core structure and synthesizing complex C-1 substituted tetrahydroisoquinoline alkaloids and their analogs.

Synthesis of 1-Substituted 5-Bromo-1,2,3,4-tetrahydroisoquinolines

The introduction of substituents at the C1 position of the tetrahydroisoquinoline (THIQ) ring is a common strategy for creating structural diversity. Several established synthetic methods, such as the Pictet-Spengler and Bischler-Napieralski reactions, are foundational for constructing the THIQ core and can be adapted to yield 1-substituted analogs. nih.govorganicreactions.orgwikipedia.org

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgthermofisher.com By choosing an aldehyde other than formaldehyde, a substituent is introduced at the C1 position, creating a new chiral center. wikipedia.org The Bischler-Napieralski reaction provides another route, starting with the cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) to form a 3,4-dihydroisoquinoline (B110456) intermediate. nih.govwikipedia.org This intermediate can then be reduced to the corresponding 1-substituted THIQ, offering an opportunity for enantioselective reduction to control the stereochemistry at the C1 position. nih.govnih.gov

A more direct approach for generating 1-substituted THIQs involves the modification of pre-formed scaffolds. One such method begins with ketoamides, which are reduced and then cyclized. nih.gov For instance, a ketoamide can be reduced to a hydroxyamide, which subsequently undergoes cyclization in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) to afford the 1-monosubstituted THIQ in high yields. nih.gov

Multicomponent reactions (MCRs) also offer an efficient pathway. The Ugi-azide reaction, a four-component reaction, can be employed to synthesize 1-tetrazolyl-substituted THIQs. nih.govnih.gov This method combines an aldehyde, amine, isocyanide, and an azide (B81097) source in a one-pot synthesis, demonstrating high atom economy and the ability to generate complex structures efficiently. nih.gov

| Method | Starting Materials | Key Reagents/Conditions | Product Type | Ref |

| Pictet-Spengler Reaction | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA) | 1-Substituted THIQ | wikipedia.org |

| Bischler-Napieralski Reaction | β-arylethylamide | 1. Dehydrating agent (e.g., POCl₃)2. Reducing agent (e.g., NaBH₄) | 1-Substituted THIQ | nih.gov |

| From Ketoamides | Ketoamide | 1. Reducing agent2. Acid catalyst (e.g., PTSA) for cyclization | 1-Monosubstituted THIQ | nih.gov |

| Ugi-Azide Reaction | 2-bromobenzaldehyde, Amine, Isocyanide, Azide | One-pot reaction | 1-Tetrazolyl-substituted THIQ | nih.gov |

Incorporation of Diverse Functional Groups (e.g., Carboxylic Acid, Carbothioamide)

Beyond simple alkyl or aryl substituents, the incorporation of functional groups like carboxylic acids and carbothioamides can significantly alter the physicochemical and biological properties of the 5-Br-THIQ molecule.

Synthesis of 1-Carboxylic Acid Derivatives

The 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid moiety is a key structural element in various biologically active compounds. nih.gov Several synthetic strategies have been developed to introduce this functional group.

One prominent method is the three-component Ugi reaction, which utilizes 3,4-dihydroisoquinolines, isocyanides, and various acids. ingentaconnect.combenthamdirect.comresearchgate.net This reaction produces 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides. These intermediates can then be hydrolyzed, typically under acidic conditions, to yield the final 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. ingentaconnect.combenthamdirect.com

A specific and efficient four-step synthesis for a bromo-substituted THIQ-1-carboxylic acid has been detailed, starting from 3-bromophenylacetonitrile. google.com The process involves:

Reduction: The nitrile is reduced to form 3-bromophenethylamine.

Amidation: The resulting amine is reacted with methyl chloroformate to produce a methyl carbamate derivative.

Ring Closure: The carbamate undergoes cyclization with 2-oxoacetic acid in the presence of concentrated sulfuric acid.

Hydrolysis: The final ester is hydrolyzed to afford 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. google.com This methodology is directly adaptable for the synthesis of the 5-bromo isomer.

| Method | Key Steps | Starting Material | Final Product | Ref |

| Ugi Reaction & Hydrolysis | 1. Three-component Ugi reaction2. Acidic hydrolysis of the resulting carboxamide | 3,4-Dihydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | benthamdirect.com |

| Four-Step Synthesis | 1. Reduction2. Amidation3. Ring Closure4. Hydrolysis | 3-Bromophenylacetonitrile | 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | google.com |

Synthesis of Carbothioamide Derivatives

The carbothioamide (thiourea) functional group can be readily introduced at the N2 position of the THIQ scaffold. This is typically achieved through a straightforward one-step reaction. The synthesis involves treating 1,2,3,4-tetrahydroisoquinoline (B50084) with a selected aryl isothiocyanate derivative. The reaction proceeds smoothly in a solvent like acetone, often with a mild base such as potassium carbonate (K₂CO₃), and is typically stirred at room temperature for a short duration (5–30 minutes). This method allows for the efficient synthesis of a library of N-aryl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide analogs.

| Product Name | Reactant (Aryl Isothiocyanate) | Reaction Conditions |

| N-(phenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide | Phenyl isothiocyanate | K₂CO₃, Acetone, Room Temp |

| N-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide | 4-Chlorophenyl isothiocyanate | K₂CO₃, Acetone, Room Temp |

| N-(4-bromophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide | 4-Bromophenyl isothiocyanate | K₂CO₃, Acetone, Room Temp |

| N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide | 4-Methylphenyl isothiocyanate | K₂CO₃, Acetone, Room Temp |

| N-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide | 4-Methoxyphenyl isothiocyanate | K₂CO₃, Acetone, Room Temp |

Spectroscopic and Structural Elucidation Techniques for 5 Bromo 1,2,3,4 Tetrahydroisoquinoline Analogs

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. For 5-bromo-1,2,3,4-tetrahydroisoquinoline and its derivatives, the presence of bromine is readily identifiable due to its characteristic isotopic pattern (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. HRMS can confirm that the measured mass corresponds to the calculated exact mass for the proposed chemical formula. thieme-connect.com

Table 3: Example of HRMS Data for a Tetrahydroisoquinoline Analog Data for N-(2-Bromo-5-methoxybenzyl)aniline, a precursor to a tetrahydroisoquinoline analog thieme-connect.com

| Ion | Calculated m/z | Found m/z |

| [M]•+ | 291.0253 | 291.0253 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often thermally fragile, molecules. ESI-MS is frequently coupled with liquid chromatography (LC) for the analysis of complex mixtures. In the analysis of this compound analogs, ESI typically produces a protonated molecular ion, [M+H]⁺, in positive ion mode. The accurate mass of this ion can be determined using a high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap. Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation, providing valuable data for structural confirmation. mdpi.comimrpress.com

Complementary Spectroscopic Methods for Structural Confirmation

Beyond the initial insights gained from NMR and IR spectroscopy, a deeper level of structural verification for this compound analogs is achieved through a combination of advanced analytical techniques. These methods provide crucial information on molecular weight, elemental composition, three-dimensional structure, electronic transitions, and stereochemical configuration.

Mass Spectrometry (MS) is a cornerstone technique for determining the molecular weight and fragmentation patterns of these compounds. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecule, allowing for the determination of its elemental formula. The presence of a bromine atom is readily identified by the characteristic isotopic pattern (approximately 1:1 ratio for 79Br and 81Br), which serves as a clear diagnostic marker in the mass spectrum of this compound analogs. The fragmentation patterns observed in the mass spectrum can also offer insights into the connectivity of the molecule.

X-ray Crystallography stands as the gold standard for the unequivocal determination of the three-dimensional structure of crystalline compounds. For analogs of this compound that can be crystallized, single-crystal X-ray diffraction analysis provides precise information on bond lengths, bond angles, and the absolute configuration in the case of chiral molecules. This technique has been successfully employed to confirm the structures of various novel tetrahydroisoquinoline derivatives, offering irrefutable evidence of their molecular geometry. nih.govmdpi.com

Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. This classical analytical technique is crucial for verifying the empirical formula of newly synthesized this compound analogs. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula, and a close correlation provides strong evidence for the compound's elemental composition. For instance, in the characterization of novel tetrahydroisoquinoline derivatives, the found elemental percentages were within ±0.4% of the calculated values, confirming their proposed structures. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy furnishes information about the electronic transitions within the molecule. The absorption of UV or visible light by this compound analogs is influenced by the aromatic system and any attached chromophores. While often providing broader peaks compared to other spectroscopic methods, UV-Vis spectroscopy can be useful for confirming the presence of the isoquinoline (B145761) core and for studying the effects of substitution on the electronic structure. The calculated UV-Vis absorption spectra for tetrahydroisoquinoline have been shown to correlate well with experimental observations, with the dominant transitions being of a π-π* nature.

Chiroptical Spectroscopy , such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is essential for the stereochemical characterization of chiral this compound analogs. These techniques measure the differential absorption of left and right circularly polarized light. For enantiomerically pure or enriched samples, the resulting spectrum is unique to a specific stereoisomer. By comparing the experimental ECD or VCD spectrum with theoretically calculated spectra, the absolute configuration of a chiral center can be confidently assigned.

The following tables present a compilation of data from various research findings on the characterization of tetrahydroisoquinoline analogs, illustrating the application of these complementary spectroscopic techniques.

Research Findings on Spectroscopic and Structural Analysis of Tetrahydroisoquinoline Analogs

| Compound Class | Technique | Key Findings |

| Novel Tetrahydroisoquinoline Derivatives | Elemental Analysis | Found values for C, H, N, and S were within ±0.4% of the calculated values, confirming the elemental composition. nih.gov |

| Tetrahydroisoquinoline Alkaloids | X-ray Crystallography | Successfully determined the single-crystal structure, confirming the molecular connectivity and stereochemistry. mdpi.com |

| N-Aryl-1,2,3,4-tetrahydroisoquinolines | Mass Spectrometry | Utilized for reaction monitoring and confirmation of product formation. |

| Chiral Tetrahydroisoquinoline Derivatives | Electronic Circular Dichroism (ECD) | The experimental ECD spectrum matched well with the calculated spectrum for the (R,S) configuration, allowing for the assignment of the absolute configuration. |

| General Tetrahydroisoquinoline | UV-Vis Spectroscopy | The observed UV-Vis absorption spectra correspond well with calculated spectra, with dominant transitions identified as π-π* in nature. |

Spectroscopic Data for a Representative Tetrahydroisoquinoline Analog (7-acetyl-8-(4-chlorophenyl)-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione)

| Spectroscopic Data | Value |

| Elemental Analysis | Calculated: C, 59.52%; H, 4.46%; N, 9.92%; S, 5.67%. Found: C, 59.71%; H, 4.43%; N, 10.00%; S, 5.43%. nih.gov |

| IR (KBr, cm-1) | 3556–3427 (OH), 3351–3260 (NH), 2221–2215 (C≡N), 1712–1694 (C=O, acetyl), 1682–1666 (C=O, amide). nih.gov |

| 1H NMR (DMSO-d6, δ ppm) | 9.94 (s, 1H, NH); 8.12–8.14 (d, J = 8 Hz, 2H, Ar–H); 7.87–7.89 (d, J = 8 Hz, 2H, Ar–H); 7.30–7.32 (d, J = 8 Hz, 2H, Ar–H); 7.14 (broad s, 2H, NH2); 7.02–7.04 (d, J = 8 Hz, 2H, Ar–H); 4.71 (s, 1H, OH); 4.64–4.67 (d, J = 12 Hz, 1H, CH at C-6); 3.56–3.60, 3.40–3.45 (dd, 2H, CH2 of a cyclohexene (B86901) ring); 2.84–2.87 (d, J = 12 Hz, 1H, CH at C-7); 2.18 (s, 3H, COCH3); 2.03 (s, 3H, CH3 attached to a pyridine (B92270) ring); 1.32 (s, 3H, CH3). nih.gov |

Medicinal Chemistry and Pharmacological Investigations of 5 Bromo 1,2,3,4 Tetrahydroisoquinoline Derivatives

General Biological Activities of Tetrahydroisoquinoline Derivatives

The THIQ nucleus is a cornerstone of many biologically active molecules, with both natural and synthetic analogs demonstrating a wide spectrum of pharmacological effects. nih.govnuph.edu.ua These activities span multiple disease categories, including cancer, infectious diseases, neurological disorders, inflammatory conditions, and cardiovascular ailments. nih.govnuph.edu.uaresearchgate.net The versatility of the THIQ scaffold allows it to interact with a multitude of biological targets, including enzymes and central nervous system receptors. nih.govresearchgate.net Consequently, THIQ derivatives have been developed as anticancer agents, antimicrobials, neuroprotective agents, anti-inflammatory compounds, and cardiovascular drugs. nih.govdntb.gov.ua The substitution pattern on both the aromatic ring and the nitrogen atom of the heterocyclic core plays a crucial role in determining the specific biological activity and potency of the resulting compounds. nuph.edu.ua

Antitumor and Anticancer Activity

The tetrahydroisoquinoline framework is integral to several potent antitumor antibiotics isolated from natural sources, such as saframycins and ecteinascidins. nih.gov Synthetic THIQ derivatives have also been extensively explored as potential anticancer agents, targeting various mechanisms involved in tumor growth and proliferation. nih.govnih.gov

Research into related halogenated THIQ derivatives suggests that electronegative substituents can enhance anticancer efficacy. For instance, studies on a series of THIQ analogs revealed that compounds bearing a chloro group on a phenyl substituent exhibited significant inhibition of KRas, a key oncogene involved in various cancers, including colorectal cancer. nih.govnih.gov This finding implies that the presence of a halogen, such as bromine, at the 5-position of the THIQ core could potentially confer or enhance cytotoxic activity against cancer cell lines. While direct studies on 5-bromo-1,2,3,4-tetrahydroisoquinoline are limited, the established anticancer potential of the broader THIQ class provides a strong rationale for investigating these specific derivatives.

Table 1: Anticancer Activity of Selected Halogenated Tetrahydroisoquinoline Analogs

| Compound | Substitution | Cancer Cell Lines | Activity (IC50) |

|---|---|---|---|

| GM-3-18 | Chloro group at 4-position of phenyl ring | HCT116 (Colon) | 0.9 - 10.7 µM |

| GM-3-143 | Trifluoromethyl group at 4-position of phenyl ring | Various Colon Cancer Lines | Significant Inhibition |

This table presents data for related halogenated compounds to illustrate the potential role of halogenation in the anticancer activity of THIQ derivatives.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral, Antitubercular, Antiparasitic)

The THIQ scaffold is a recurring motif in compounds exhibiting a broad spectrum of antimicrobial activities. nih.gov Derivatives have been synthesized and evaluated against various pathogens, including bacteria, fungi, viruses, and parasites. nih.govrsc.org

Antibacterial and Antitubercular Activity: Numerous THIQ analogs have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain novel cationic tetrahydroisoquinoline-triazole compounds have shown efficacy against Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) as low as 2-4 µg/mL. nih.gov Furthermore, the THIQ core has been utilized to develop potent agents against Mycobacterium tuberculosis. A series of 5,8-disubstituted THIQ analogs were found to be potent against M. tuberculosis, with one compound also inhibiting the mycobacterial ATP synthetase enzyme. nih.govrsc.org While specific data for 5-bromo derivatives is not extensively available, the established antibacterial and antitubercular profile of the THIQ class suggests this would be a fruitful area of investigation.

Antifungal Activity: N-substituted THIQ analogs and pyrrolo-THIQ fused systems have been reported to possess activity against pathogenic fungi like Candida albicans. nih.gov Some synthetic derivatives have exhibited potency comparable to the standard antifungal drug nystatin. rsc.org

Antiviral Activity: The THIQ scaffold has been identified in compounds with anti-HIV activity. nih.gov Research has focused on derivatives that act as HIV reverse transcriptase (RT) inhibitors or HIV-1 attachment inhibitors, forming the basis for clinically approved drugs. rsc.org

Antiparasitic Activity: Simple 1-aryl-6-hydroxy-THIQ analogues have been investigated as potential antimalarial agents, showing activity against Plasmodium falciparum. researchgate.net This highlights the potential of the THIQ scaffold in developing treatments for parasitic infections.

Neuroprotective and Neurological Disorder-Related Activities (e.g., Parkinson's Disease, Sleep Disorders, Antiepileptic, Analgesic)

Tetrahydroisoquinoline derivatives are well-recognized for their profound effects on the central nervous system (CNS). nih.gov Endogenous THIQs, such as 1-methyl-THIQ, and various synthetic analogs have been shown to possess neuroprotective properties, potentially mitigating symptoms of neurological conditions like Parkinson's disease. nih.govresearchgate.net

The structural similarity of some THIQ derivatives to neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has led to extensive research into their role in both the pathogenesis and potential prevention of Parkinson's disease. researchgate.net Furthermore, THIQ derivatives have been developed as ligands for various CNS receptors, including dopamine (B1211576) and serotonin (B10506) receptors, indicating their potential utility in treating psychiatric and neurological disorders. researchgate.netnih.gov For example, certain 8-hydroxy-tetrahydroisoquinolines have been identified as potent inverse agonists at the 5-HT7 receptor, a target implicated in mood and sleep regulation. nih.gov Although direct evidence for 5-bromo-THIQ derivatives is scarce, the inherent neuroactivity of the parent scaffold makes them compelling candidates for neuropharmacological research.

Anti-inflammatory Properties

The THIQ scaffold has been associated with anti-inflammatory activity in various studies. nih.govnuph.edu.ua While research specifically detailing the anti-inflammatory properties of this compound derivatives is limited, studies on closely related structures are informative. For instance, derivatives of the aromatic isoquinoline (B145761) core, which is structurally related to THIQ, have been shown to possess significant anti-inflammatory and analgesic properties. jptcp.comresearchgate.net One study on a novel isoquinoline derivative, CYY054c, demonstrated that it could inhibit the NF-κB signaling pathway in macrophages, leading to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov This suggests that the broader isoquinoline family, including bromo-substituted THIQ derivatives, represents a promising area for the development of new anti-inflammatory agents.

Cardiovascular Effects (e.g., Antihypertensive, Antiarrhythmic, Vasodilator)

Derivatives of tetrahydroisoquinoline have been investigated for their effects on the cardiovascular system, with some analogs exhibiting potential as antihypertensive agents. nih.gov Their mechanism of action can involve interaction with components of the cardiovascular system, such as ion channels.

A study on a series of substituted tetrahydroisoquinolines, derived from the natural product tetrandrine, found that they could inhibit [3H]-nitrendipine binding and high KCl-induced contraction of rat aorta, indicative of calcium channel blocking activity. nih.gov The compound CPU-23 from this series induced both hypotension and bradycardia in rats, suggesting it exerts its cardiovascular effects via interaction with L-type calcium channels. nih.gov While this specific study did not include 5-bromo derivatives, it establishes that the THIQ scaffold can be modified to produce potent cardiovascular effects, providing a basis for the future investigation of 5-bromo-THIQ analogs in this therapeutic area.

Enzyme Inhibition Studies (e.g., Urease, Acetylcholinesterase, Butyrylcholinesterase, MGAT2, Cathepsin B, Calpain)

The tetrahydroisoquinoline scaffold has proven to be a versatile template for the design of inhibitors for a wide range of enzymes.

Cholinesterase Inhibition: THIQ derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine. researchgate.net Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. researchgate.net The THIQ motif is thought to bind to the peripheral anionic site (PAS) of these enzymes. While specific studies on 5-bromo derivatives are not prominent, the general class of C-1 functionalized N-aryl-1,2,3,4-tetrahydroisoquinolines has been explored for this activity.

Urease Inhibition: Urease is an important enzyme target, particularly for treating infections by ureolytic bacteria like Helicobacter pylori. While not a direct study on 5-bromo-THIQ, research on related structures shows promise. For example, N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues containing a p-bromo substituent have been identified as potential urease inhibitors. This suggests that the bromo-substituted isoquinoline core could be a valuable pharmacophore for developing new urease inhibitors.

MGAT2 Inhibition: The compound 7-bromo-1,2,3,4-tetrahydroisoquinoline (B105171) serves as a key chemical intermediate in the synthesis of inhibitors for acyl-CoA:monoacylglycerol acyltransferase 2 (MGAT2), an enzyme involved in fat absorption and a target for treating metabolic disorders. The bromine at the 7-position is strategically placed for further chemical modification in the creation of these potent inhibitors.

Receptor Ligand Activity (e.g., Orexin (B13118510) Receptors, Dopamine Receptors, Estrogen Receptors, Serotonin Transporters, CD44)

While extensive research has been conducted on the broader class of THIQ derivatives, specific data on 5-bromo substituted analogs for many receptors remains limited. However, the activity of the general THIQ scaffold provides a basis for understanding the potential roles of these compounds.

Orexin Receptors: The THIQ framework is a key component in the development of orexin receptor antagonists. nuph.edu.uanih.gov These antagonists are investigated for their therapeutic potential in sleep disorders. nuph.edu.ua Structure-activity relationship (SAR) studies on THIQ-based orexin antagonists have typically focused on modifications at the C1, C6, and C7 positions to optimize potency and selectivity, but have not extensively detailed the specific role of a 5-bromo substituent. nuph.edu.uanih.gov

Dopamine Receptors: THIQ derivatives have been identified as potent ligands for dopamine receptors, particularly with D2 receptor-blocking activity. mdpi.comnih.gov This activity is crucial for the development of antipsychotic and neurological drugs.

Estrogen Receptors: The THIQ scaffold has been utilized to develop selective estrogen receptor downregulators (SERDs) and modulators (SERMs) for applications in breast cancer therapy. nih.govnih.gov Research in this area has led to the discovery of orally bioavailable THIQ-based compounds that potently antagonize the ERα receptor. nih.gov

Serotonin Transporters: The parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084), has demonstrated antidepressant-like effects in animal models, an action linked to its influence on monoaminergic systems, including serotonin. nih.gov The serotonin transporter (SERT) is a primary target for many antidepressant medications, as it regulates neurotransmitter levels in the synaptic cleft. nih.govwikipedia.org

CD44: A notable area of investigation for substituted THIQs is the inhibition of the interaction between the cell surface receptor CD44 and its primary ligand, hyaluronic acid (HA). unizar.esnih.gov This interaction is implicated in tumor growth and metastasis. unizar.esnih.gov While direct studies on 5-bromo-THIQ are scarce, research on closely related analogs provides significant insight. For instance, a series of N-aryltetrahydroisoquinolines were designed as CD44-HA interaction inhibitors, with a key lead compound being 2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-5-ol. nih.govbath.ac.uk This 5-hydroxy substituted analog demonstrated potent antiproliferative effects against CD44-positive cancer cells, with an EC₅₀ value of 0.59 μM, and was effective in disrupting cancer spheroids. nih.govbath.ac.uk The activity of this 5-substituted compound suggests that the 5-position is a critical site for modulating interaction with the CD44 receptor. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The biological efficacy of THIQ derivatives is highly dependent on the nature and position of substituents on the core structure.

The position of a halogen atom, such as bromine, on the aromatic ring of the THIQ scaffold significantly influences the compound's chemical reactivity and biological activity. For example, a comparison between different bromo-isomers of THIQ reveals that 7-Bromo-THIQ is often preferred in specific synthetic pathways, such as in the synthesis of MGAT2 inhibitors, due to its regioselectivity. The bromine atom's placement affects the electronic properties of the ring and can alter how the molecule interacts with its biological target. While direct comparative studies featuring the 5-bromo isomer are not extensively documented, the established importance of the bromine position suggests that 5-Bromo-THIQ would possess a unique pharmacological profile distinct from its other isomers.

| Compound/Isomer | Key SAR Observations | Reference |

|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | Biological activity varies depending on the specific target. | |

| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | Preferred for certain synthetic routes due to regioselectivity. The bromine atom enhances stable interactions with molecular targets. | |

| 5,8-disubstituted THIQs | Analogs with substitutions at these positions have shown potent anti-mycobacterial properties. | rsc.org |

Substitution at the nitrogen atom (N-2 position) of the THIQ ring is a critical determinant of biological activity. Both the lipophilicity and the steric shape of the N-substituent can have a profound effect on potency. nih.gov

In the context of CD44 inhibitors, large N-aryl substituents are crucial for activity. nih.govbath.ac.uk Studies on compounds like 2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-5-ol show that the N-substituent occupies a key interaction space within the receptor's binding site. unizar.es The synthesis of various N-aryl-1,2,3,4-tetrahydroisoquinolines has been explored, indicating this class of compounds holds potential as ligands for estrogen receptors and serotonin transporters. thieme-connect.com For other activities, such as antifungal properties, different N-substituents have been systematically varied to optimize efficacy. nih.gov

| N-Substituent Type | General Impact on Biological Activity | Example Target Class | Reference |

|---|---|---|---|

| Alkyl groups | Modulates lipophilicity and potency; often explored for CNS targets. | Dopamine Receptors | nih.gov |

| Aryl groups (e.g., Phenyl, Benzyl) | Can provide critical binding interactions, essential for high affinity in certain receptors. | CD44, Estrogen Receptors | nih.govthieme-connect.com |

| Acyl groups | Can alter metabolic stability and receptor interaction profile. N-acetyl groups can impact the stability of intermediates in oxidation reactions. | General THIQ Chemistry | nih.govacs.org |

C1-Position: Substitution at the C1-position can be critical for receptor subtype selectivity. For instance, in the development of orexin antagonists, the presence or absence of a substituent at the C1-position was found to play an important role in differentiating between OX₁ and OX₂ receptor selectivity. nih.gov An optimally substituted benzyl (B1604629) group at C1 was shown to be required for high activity at the OX₁ receptor. nih.gov

C6 and C7-Positions: These positions are frequently substituted with hydroxyl or methoxy (B1213986) groups in many biologically active THIQs. nuph.edu.ua For orexin antagonists, substitutions at the 7-position showed a preference for electron-deficient groups and had limited steric tolerance. nuph.edu.ua

C5 and C8-Positions: In the field of anti-mycobacterial agents, a series of 5,8-disubstituted THIQ analogs were synthesized and evaluated, indicating that modification at these positions can yield potent compounds against specific pathogens. rsc.org

Mechanisms of Biological Action of this compound Derivatives

The biological effects of 5-Bromo-THIQ derivatives are rooted in their molecular interactions with specific biological targets. The bromine atom itself can play a significant role in this process. By analogy with 7-Bromo-THIQ, the bromine atom at the 5-position is expected to enhance the compound's ability to form stable interactions, such as halogen bonds, with amino acid residues in the binding pocket of a receptor or enzyme. This can lead to increased binding affinity and potency.

In the case of CD44 inhibition, computational docking studies of related THIQ compounds have provided a clear mechanistic model. These studies revealed that the THIQ moiety itself occupies a specific subdomain in the hyaluronic acid binding domain (HABD) of CD44. unizar.esmdpi.com Simultaneously, the N-aryl substituent extends into the region where hyaluronic acid normally binds, thereby physically blocking the natural ligand-receptor interaction. unizar.es It is hypothesized that a 5-Bromo-THIQ derivative would function similarly, with the THIQ core anchoring the molecule in the binding pocket while the N-substituent provides the key inhibitory interaction. The 5-bromo group would further modulate the electronic and steric properties of the core, potentially refining its fit and affinity for the target.

Modulation of Specific Biological Pathways

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a recognized privileged scaffold in drug discovery, with derivatives showing a wide array of biological activities. While research into the specific effects of the 5-bromo substitution is ongoing, the broader class of THIQ derivatives has demonstrated significant potential in modulating critical signaling pathways, particularly those involved in cancer.

One of the key areas of investigation is the impact of THIQ derivatives on the Nuclear Factor-κB (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates inflammation, immune responses, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers. Studies have shown that certain THIQ derivatives can act as potent anticancer agents by targeting this pathway. For instance, a novel series of 1,2,3,4-tetrahydroisoquinoline derivatives has been developed and shown to exhibit significant anti-proliferative activity against various human cancer cell lines. One promising compound from this series, HSR1304 (compound 5d) , was found to block the nuclear translocation of NF-κB in MDA-MB-231 breast cancer cells, thereby inhibiting its activity. nih.gov While the specific structure of HSR1304 in the public domain does not explicitly detail a 5-bromo substitution, this research highlights the potential of the THIQ scaffold to interfere with the NF-κB pathway.

Another important oncogenic pathway being explored in the context of THIQ derivatives is the KRas signaling pathway . The KRas protein is a small GTPase that acts as a molecular switch in cells, and its mutations are found in a significant percentage of human cancers. The development of direct KRas inhibitors has been a long-standing challenge in oncology. Although direct evidence linking this compound to KRas inhibition is not yet available in published literature, the broader family of THIQ derivatives has been investigated for anti-angiogenesis and anti-cancer effects, with KRas being a key target.

The following table summarizes the activity of a representative THIQ derivative in cancer cell lines, illustrating the potential of this chemical class.

| Compound | Target Pathway | Cell Line | Activity |

| HSR1304 (5d) | NF-κB | MDA-MB-231 | Blocked NF-κB nuclear translocation |

Further research is necessary to elucidate the specific role of the 5-bromo substituent on the tetrahydroisoquinoline core in modulating these and other biological pathways. The electron-withdrawing nature of the bromine atom at the 5-position could significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties, potentially leading to the development of more potent and specific pathway modulators.

Potential as Proteolysis-Targeting Chimeras (PROTACs) via KEAP1 Binding

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic strategy that utilizes the cell's own protein degradation machinery to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

The Kelch-like ECH-associated protein 1 (KEAP1) is an adaptor protein for the Cullin-3 (CUL3) E3 ubiquitin ligase complex and has emerged as a promising target for PROTAC development. By designing a PROTAC with a ligand that binds to KEAP1, it is possible to hijack the KEAP1-CUL3 E3 ligase to degrade a specific protein of interest.

Currently, there is no direct published evidence of this compound being used as a KEAP1 ligand in the development of PROTACs. The known ligands for KEAP1 that have been successfully incorporated into PROTACs include molecules like bardoxolone, which acts as a covalent binder. The development of novel, non-covalent KEAP1 ligands is an active area of research to expand the utility of KEAP1-based PROTACs.

The potential of the this compound scaffold as a novel KEAP1 ligand is an intriguing area for future investigation. The structural features of this molecule could potentially be optimized to achieve high-affinity and selective binding to the Kelch domain of KEAP1, where the natural substrate Nrf2 binds. If successful, this would open up new avenues for creating a novel class of PROTACs for targeted protein degradation.

The table below lists some of the E3 ligases that have been successfully recruited by PROTACs and the corresponding ligands used, highlighting the ongoing search for new E3 ligase recruiters.

| E3 Ligase | Recruiter Ligand Example(s) |

| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide |

| Von Hippel-Lindau (VHL) | VHL-1 |

| MDM2 | Nutlin-3 |

| KEAP1 | Bardoxolone |

The exploration of new chemical scaffolds, such as this compound, is crucial for expanding the toolbox of E3 ligase ligands and advancing the field of targeted protein degradation.

Computational Chemistry and Molecular Modeling Studies of 5 Bromo 1,2,3,4 Tetrahydroisoquinoline Based Ligands

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thaiscience.info It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein. For derivatives of the tetrahydroisoquinoline (THIQ) scaffold, docking studies have been pivotal in understanding their mechanism of action against various targets, including HIV-1 Reverse Transcriptase (HIV-1 RT) and various kinases. nih.govscispace.com

Molecular docking simulations for various THIQ-based ligands have successfully predicted their binding within the active sites of their respective targets. For instance, in studies of THIQ analogs as non-nucleoside reverse transcriptase inhibitors (NNRTIs), docking revealed that these compounds adopt a characteristic "butterfly-like" conformation within the NNRTI binding pocket of HIV-1 RT. nih.gov This orientation allows key parts of the molecule to interact with specific amino acid residues.

The binding mode of THIQ derivatives often involves a combination of hydrophobic interactions and hydrogen bonds. The dimethoxy-substituted THIQ moiety, for example, has been shown to form hydrophobic contacts with key aromatic residues such as Tyr-181, Tyr-188, and Trp-229 in the HIV-1 RT binding pocket. nih.gov In another study targeting KRas, a key protein in many cancers, the carbonyl oxygen atoms of THIQ derivatives were found to form crucial hydrogen bonding interactions with the hydroxyl group of Threonine 74. nih.gov

For a ligand based on 5-Bromo-1,2,3,4-tetrahydroisoquinoline , the bromine atom at the 5-position would be expected to significantly influence its binding mode. The bromine can participate in halogen bonding—a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein's active site. Furthermore, its size and electronegativity can alter the shape and electronic landscape of the ligand, potentially leading to new, favorable contacts with the target protein or, conversely, introducing steric hindrance that prevents optimal binding. Predicting these specific interactions is a primary goal of molecular docking.

A key outcome of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which helps in ranking potential drug candidates. thaiscience.info Lower binding energy values typically indicate a more stable ligand-protein complex and higher predicted affinity.

In a study involving novel THIQ analogs docked into the NNRTI binding pocket of HIV-1 RT, several compounds showed potent theoretical binding energies, with average docking energies reaching as low as -20.05 kcal/mol, indicating high potency. scispace.com These scores are calculated based on the sum of intermolecular interactions, which include:

Hydrogen Bonds: Essential for specificity and anchoring the ligand in the correct orientation.

Hydrophobic Interactions: The aromatic rings of the THIQ scaffold frequently engage in pi-pi stacking or other hydrophobic contacts with aromatic amino acid residues in the binding site. nih.gov

Van der Waals Forces: General attractive or repulsive forces between the ligand and protein atoms.

Halogen Bonds: As mentioned, the bromine atom in 5-bromo-THIQ can act as a halogen bond donor, adding a specific and directional interaction that can enhance binding affinity.

The table below summarizes representative intermolecular interactions and binding affinities for different THIQ derivatives as reported in computational studies.

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| THIQ Analogs | HIV-1 Reverse Transcriptase | Tyr-188, Tyr-181, Trp-229 | Ranging from -7.31 to -20.05 scispace.com |

| THIQ-Isatin Hybrids | Cyclin-dependent kinase 5 (CDK-5) | Strong interaction with active site residues | Not specified quantitatively researchgate.net |

| Substituted THIQs | KRas | THR 74 (via H-bond) | Not specified quantitatively nih.gov |

This table is generated based on data from studies on various tetrahydroisoquinoline derivatives to illustrate the type of information obtained from molecular docking.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. researchgate.net These methods are used to calculate molecular orbital energies, charge distributions, and reactivity descriptors, which are fundamental to how a ligand will interact with its biological target.

For the parent 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) molecule, DFT calculations have been used to study its conformational landscape, revealing that low-energy conformers exist in twisted forms with the N-H group in either an axial or equatorial position. researchgate.net Such studies compute the potential energy surface, identifying the most stable conformations and the energy barriers between them.

Key electronic properties derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding and halogen bonding.

Chemical Hardness and Electrophilicity: These calculated indices help in assessing the relative stability and reactivity of different molecular conformations. researchgate.net

For This compound , the introduction of the bromine atom, an electron-withdrawing group, would be predicted to have a significant impact on its electronic structure. Quantum chemical calculations would likely show that the bromine atom lowers the energy of the HOMO and LUMO, potentially altering the molecule's reactivity. The MEP map would show a region of positive electrostatic potential (a "sigma-hole") on the bromine atom, which is the basis for its ability to act as a halogen bond donor in interactions with the target protein.

Applications in Structure-Based Drug Design and Ligand-Based Drug Design

The THIQ scaffold's versatility and proven biological activity make it an excellent starting point for both structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.govsemanticscholar.orgfiveable.me

Structure-Based Drug Design (SBDD): This approach relies on the known 3D structure of the target protein. mdpi.com The computational studies described above are central to SBDD.

Docking and Scoring: Using the 5-bromo-THIQ core, virtual libraries of derivatives can be created by adding various substituents. These libraries are then docked into the target's binding site to identify compounds with the best predicted fit and binding affinity.

Lead Optimization: Once a promising hit is identified, SBDD guides the chemical modification of the ligand to improve its interactions with the target. For example, if docking reveals an empty hydrophobic pocket near the 5-bromo-THIQ ligand, chemists can design derivatives with additional hydrophobic groups to fill that pocket, thereby increasing potency.

Ligand-Based Drug Design (LBDD): LBDD is employed when the 3D structure of the target is unknown. semanticscholar.org This method uses the knowledge of a set of known active ligands to build a model that predicts activity.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. If several active compounds contain the 5-bromo-THIQ scaffold, a pharmacophore model can be built to guide the search for new, structurally diverse molecules that match the required features.

Quantitative Structure-Activity Relationships (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. A 3D-QSAR model for a series of 5-bromo-THIQ analogs could provide insights into the steric and electrostatic properties required for optimal activity, guiding the design of more potent compounds. fiveable.me

Emerging Research Directions and Future Perspectives for 5 Bromo 1,2,3,4 Tetrahydroisoquinoline Research

Development of Novel and Sustainable Synthetic Methodologies for Brominated Tetrahydroisoquinoline Scaffolds

The synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinoline and its derivatives is a cornerstone of research in this area. While traditional methods have been established, the focus is increasingly shifting towards the development of novel, efficient, and environmentally benign synthetic strategies. Future efforts will likely concentrate on multi-component reactions (MCRs), domino reactions, and catalytic C-H activation methods to construct the brominated tetrahydroisoquinoline core with greater atom economy and reduced environmental impact. nih.gov

One promising approach involves the use of one-pot synthesis protocols, which streamline the synthetic process by combining multiple reaction steps into a single operation, thereby saving time, reagents, and solvents. nih.gov For instance, a one-pot, three-component synthesis has been utilized for the creation of functionalized tetrahydroisoquinoline derivatives through domino Heck–aza-Michael reactions. nih.gov Furthermore, the development of enantioselective synthetic methods is crucial for producing chiral this compound derivatives with specific stereochemistry, which is often essential for their biological activity. nih.gov The use of synergistic catalytic systems, combining metal complexes with chiral Brønsted acids, has shown promise in achieving high enantioselectivity in the synthesis of substituted tetrahydroisoquinolines. nih.gov

The exploration of sustainable and solvent-free reaction conditions, such as ball milling, represents another important frontier in the synthesis of these compounds. acs.org These mechanochemical methods can lead to higher yields, shorter reaction times, and a significant reduction in waste generation.

Exploration of New Biological Targets and Therapeutic Applications for this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, and a key area of future research will be the identification of new biological targets and therapeutic applications. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of receptors and enzymes. rsc.org